molecular formula C19H19NO4 B8098405 1-Cbz-2-benzyl-2-azetidinecarboxylic acid

1-Cbz-2-benzyl-2-azetidinecarboxylic acid

Cat. No.: B8098405
M. Wt: 325.4 g/mol
InChI Key: NBXHGMSWYSWAHL-UHFFFAOYSA-N
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Description

1-Cbz-2-benzyl-2-azetidinecarboxylic acid (CAS: 849919-57-9) is a four-membered azetidine derivative featuring dual protective groups: a carbobenzyloxy (Cbz) group at the 1-position and a benzyl substituent at the 2-position. Its molecular formula is $ \text{C}{19}\text{H}{19}\text{NO}_4 $, with a molecular weight of 325.36 g/mol (calculated from ). The Cbz group enhances stability against enzymatic degradation, while the benzyl substituent modulates lipophilicity, making it valuable in peptide synthesis and medicinal chemistry. This compound is synthesized via multi-step protocols involving azetidine ring functionalization, as inferred from synthetic methods for analogous compounds (e.g., Fmoc-protected intermediates in ).

Properties

IUPAC Name

2-benzyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17(22)19(13-15-7-3-1-4-8-15)11-12-20(19)18(23)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXHGMSWYSWAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.

    Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality during subsequent synthetic steps.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

1-Cbz-2-benzyl-2-azetidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

Chemical Properties and Structure

1-Cbz-2-benzyl-2-azetidinecarboxylic acid has the following chemical properties:

  • Molecular Formula : C12_{12}H13_{13}NO4_4
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 849919-57-9

This compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances its stability and reactivity in various synthetic pathways.

Medicinal Chemistry Applications

This compound is primarily utilized in the synthesis of biologically active compounds. Its derivatives have shown promise in:

  • Antimalarial Agents : Research indicates that azetidine derivatives can inhibit Plasmodium falciparum phenylalanyl-tRNA synthetase, a crucial enzyme for the malaria parasite's survival. For instance, bicyclic azetidines have been developed that target multiple stages of the parasite's life cycle, demonstrating significant antimalarial activity with low EC50 values (15 nM) .
  • Neuroprotective Agents : Compounds derived from azetidine structures have been explored for their neuroprotective properties. They are being investigated for treating neurodegenerative disorders by promoting neuronal survival and function .

Synthetic Organic Chemistry

The versatility of this compound in organic synthesis is notable. It serves as a building block for various complex molecules through:

  • Palladium-Catalyzed Reactions : The compound has been employed in palladium-catalyzed α-arylation reactions to create diverse arylated azetidines. This method allows for the introduction of functional groups at specific positions on the azetidine ring, enhancing the compound's utility in drug design .
  • Synthesis of Novel Compounds : It has been used as a precursor in synthesizing other heterocyclic compounds, contributing to the development of new pharmaceuticals .

Material Science Applications

In material science, this compound is being explored for its potential use in creating new polymeric materials and coatings due to its unique structural features.

Case Study 1: Antimalarial Development

A study conducted by Maetani et al. highlighted the synthesis of bicyclic azetidines from this compound. These compounds exhibited potent antimalarial activity against P. falciparum with promising results in vivo, showcasing their potential as therapeutic agents against malaria .

Case Study 2: Neuroprotective Properties

Research into neuroprotective agents derived from azetidines has shown that modifications to the azetidine core can lead to compounds that enhance neuronal survival under stress conditions. This research opens avenues for developing treatments for Alzheimer's disease and other neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-Cbz-2-benzyl-2-azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score (if available) Reference
1-Cbz-2-benzyl-2-azetidinecarboxylic acid 849919-57-9 $ \text{C}{19}\text{H}{19}\text{NO}_4 $ 325.36 Cbz and benzyl groups on azetidine; enhanced stability and lipophilicity N/A
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid 25654-51-7 $ \text{C}{12}\text{H}{13}\text{NO}_4 $ 235.24 Cbz-protected azetidine without benzyl substitution; chiral center at C2 N/A
N-Cbz-2-Piperidinecarboxylic acid 28697-07-6 $ \text{C}{14}\text{H}{17}\text{NO}_4 $ 263.29 Six-membered piperidine ring; lower ring strain vs. azetidine 0.97 (vs. methyl ester analog)
1-Fmoc-Azetidine-3-carboxylic acid 193693-64-0 $ \text{C}{19}\text{H}{17}\text{NO}_4 $ 331.35 Fluorenylmethyloxycarbonyl (Fmoc) protection; 3-carboxylic acid position 0.85
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 $ \text{C}{11}\text{H}{11}\text{NO}_3 $ 205.21 Ketone at C3; lacks benzyl group; reactive for further functionalization 0.83

Key Differentiators

  • Ring Size and Strain : Azetidine (4-membered) derivatives exhibit higher ring strain compared to piperidine (6-membered) analogs, influencing reactivity and conformational flexibility .
  • Substituent Effects : The benzyl group in this compound increases lipophilicity (logP ~2.87 inferred from benzyl analogs in ) compared to unsubstituted Cbz-azetidines .
  • Protective Groups: Cbz offers orthogonal deprotection under hydrogenolysis, whereas Fmoc (e.g., 1-Fmoc-Azetidine-3-carboxylic acid) requires basic conditions, affecting synthetic strategies .

Physicochemical Properties

  • Solubility : The benzyl group reduces aqueous solubility compared to polar derivatives like Azetidine-2-carboxylic acid hydrochloride ().
  • Stability : Cbz protection enhances resistance to hydrolysis relative to tert-butoxycarbonyl (Boc) analogs (e.g., 1-Boc-L-azetidine-2-carboxylic acid, CAS 51077-14-6) .

Biological Activity

1-Cbz-2-benzyl-2-azetidinecarboxylic acid is a compound of interest in medicinal chemistry due to its structural features that resemble proline and its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C12H13NO4C_{12}H_{13}NO_4. The compound features a carbobenzoxy (Cbz) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

Antibacterial Properties

Research indicates that derivatives of azetidine carboxylic acids, including this compound, exhibit significant antibacterial activity. Notably, these compounds have been shown to inhibit the enzyme LpxC, which is essential for the biosynthesis of Lipid A in Gram-negative bacteria. This inhibition leads to increased sensitivity of bacteria to other antibiotics and could be leveraged for developing new antibacterial agents .

Table 1: Minimum Inhibition Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainMIC (µg/ml)
Acinetobacter baumannii<128
Burkholderia cepacia<128
Bacteroides fragilis<128
Bordetella pertussis<128

The above table summarizes the antibacterial efficacy of the compound against several clinically relevant pathogens, indicating its potential utility in treating infections caused by resistant strains.

The mechanism through which this compound exerts its antibacterial effects primarily involves the inhibition of LpxC. This enzyme catalyzes a critical step in Lipid A biosynthesis, which is vital for the structural integrity and viability of Gram-negative bacteria. By blocking this pathway, the compound not only halts bacterial growth but also enhances the effectiveness of existing antibiotics .

Case Studies

A comprehensive review highlighted the role of azetidine derivatives in modulating protein synthesis due to their structural similarity to proline. For instance, azetidine-2-carboxylic acid (A2C), a known proline analogue, has been implicated in various biological processes and toxicological studies. The incorporation of A2C into proteins can lead to misfolding and subsequent cellular stress responses .

Case Study: A2C Toxicity Mechanism
In a study involving Arabidopsis thaliana, it was demonstrated that A2C's incorporation into proteins resulted in significant growth inhibition. The underlying mechanism was traced back to the misrecognition by prolyl-tRNA synthetase, which mistakenly incorporates A2C instead of proline during protein synthesis. This finding underscores the potential risks associated with compounds structurally similar to proline .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-Cbz-2-benzyl-2-azetidinecarboxylic acid, and what challenges arise during synthesis?

  • Methodological Answer : The synthesis typically involves protecting the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group and introducing a benzyl substituent at the 2-position. Key steps include:

  • Azetidine Ring Formation : Cyclization of precursors like β-lactams or via ring-opening of epoxides.
  • Protection/Deprotection : Use of Cbz-Cl (benzyl chloroformate) to protect the amine, followed by benzylation.
  • Challenges : Intramolecular cyclization side reactions (common in strained rings) and stereochemical control. For example, improper activation of carboxylic acid groups can lead to undesired benzoxazinone derivatives .
    • Optimization Strategies : Employ coupling agents like DCC or EDCI to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

TechniquePurposeKey Parameters
NMR Confirm structure and stereochemistry1^1H/13^{13}C shifts, coupling constants
HPLC Assess purity (>95% typical)Retention time, peak symmetry
Mass Spectrometry Verify molecular weightm/z = 235.24 (C12_{12}H13_{13}NO4_4)
  • Additional Methods : FT-IR for functional group analysis (C=O stretch at ~1700 cm1^{-1}) and X-ray crystallography for absolute configuration confirmation.

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Gloves, lab coats, and eye protection to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Waste Management : Segregate chemical waste and dispose via certified biohazard companies to prevent environmental contamination .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Stereoselective Synthesis : Employ enantiopure starting materials or asymmetric catalysis (e.g., Jacobsen’s catalyst for azetidine ring formation) .
  • Case Study : A study on (R)-1-Cbz-2-azetidinecarboxylic acid achieved 98% enantiomeric excess using (S)-BINOL-derived catalysts .

Q. How do pH and temperature affect the stability of this compound?

  • Methodological Answer :

  • Stability Studies :
ConditionObservation
pH < 3Rapid hydrolysis of Cbz group
pH 7–8Stable for >48 hours
>60°CDegradation via decarboxylation
  • Recommendations : Store at 2–8°C in anhydrous conditions. Avoid aqueous buffers unless neutral pH is maintained .

Q. How can contradictory reactivity data in peptide coupling studies involving this compound be addressed?

  • Methodological Answer :

  • Root Cause Analysis : Contradictions may arise from:
  • Impurities in starting materials (e.g., residual solvents affecting coupling efficiency).
  • Competing intramolecular cyclization under acidic conditions .
  • Resolution :
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
  • In Situ Monitoring : Use LC-MS to track intermediate formation .

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Docking Studies : Simulate interactions with enzymes (e.g., proteases) to design targeted inhibitors .

Applications in Academic Research

Q. How is this compound utilized in peptidomimetic drug design?

  • Methodological Answer :

  • Backbone Modification : The azetidine ring mimics proline’s conformational rigidity, enhancing metabolic stability.
  • Case Study : Incorporated into HIV protease inhibitors to reduce off-target binding .

Q. What strategies prevent decomposition during incorporation into larger macrocyclic structures?

  • Methodological Answer :

  • Protection Schemes : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid premature deprotection.
  • Mild Coupling Conditions : Employ HATU/DIPEA in DMF at 0°C to minimize epimerization .

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